3-((2-Acetamidoethyl)carbamoyl)benzoic acid
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Overview
Description
3-((2-Acetamidoethyl)carbamoyl)benzoic acid is an organic compound with the molecular formula C12H14N2O4 It is a derivative of benzoic acid, featuring an acetamidoethyl group and a carbamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Acetamidoethyl)carbamoyl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with 2-acetamidoethyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-((2-Acetamidoethyl)carbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Brominated benzoic acid derivatives
Scientific Research Applications
3-((2-Acetamidoethyl)carbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-((2-Acetamidoethyl)carbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-((2-Acetamidoethyl)carbamoyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a benzoic acid moiety.
4-((2-Acetamidoethyl)carbamoyl)benzoic acid: Similar structure but with the acetamidoethyl group at the para position on the benzene ring.
Uniqueness
3-((2-Acetamidoethyl)carbamoyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-(2-acetamidoethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-8(15)13-5-6-14-11(16)9-3-2-4-10(7-9)12(17)18/h2-4,7H,5-6H2,1H3,(H,13,15)(H,14,16)(H,17,18) |
InChI Key |
FQEQXZWLLYMGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC(=CC=C1)C(=O)O |
Origin of Product |
United States |
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